

# Spectroscopic Data of 2-Chlorophenylacetic Acid: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chlorophenylacetic acid

Cat. No.: B042575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorophenylacetic acid**, a compound of interest in synthetic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Data Presentation

The spectroscopic data for **2-Chlorophenylacetic acid** (CAS No: 2444-36-2, Molecular Formula:  $C_8H_7ClO_2$ ) is summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	1H	Carboxylic Acid (-COOH)
~7.40 - 7.20	Multiplet	4H	Aromatic (Ar-H)
~3.80	Singlet	2H	Methylene (-CH <sub>2</sub> )

Note: The chemical shift of the acidic proton is concentration and solvent dependent and may exchange with D<sub>2</sub>O.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~176	Carbonyl (-C=O)
~134	Aromatic (C-Cl)
~132	Aromatic (C-H)
~131	Aromatic (C-CH <sub>2</sub> )
~129	Aromatic (C-H)
~127	Aromatic (C-H)
~126	Aromatic (C-H)
~40	Methylene (-CH <sub>2</sub> )

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~3060	Medium	C-H stretch (Aromatic)
~2930	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1470, ~1440	Medium to Strong	C=C stretch (Aromatic)
~1290	Strong	C-O stretch
~750	Strong	C-Cl stretch

### Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
172	Moderate	$[M+2]^+$ (presence of $^{37}\text{Cl}$ isotope)
170	High	$[M]^+$ (Molecular Ion, presence of $^{35}\text{Cl}$ )
125	High	$[M - \text{COOH}]^+$
89	Moderate	$[\text{C}_7\text{H}_5]^+$

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

### NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-Chlorophenylacetic acid** is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.
- The solution is then filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64, depending on the sample concentration.

- Relaxation delay: 1-5 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Number of scans: 1024 or more, as the  $^{13}\text{C}$  nucleus is less sensitive.
  - Relaxation delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of finely ground **2-Chlorophenylacetic acid** is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
- The mixture is thoroughly ground to a fine, homogeneous powder.
- A portion of the powder is transferred to a pellet press die.
- The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of a pure KBr pellet is recorded.
- The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Sample Preparation and Analysis (GC-MS):

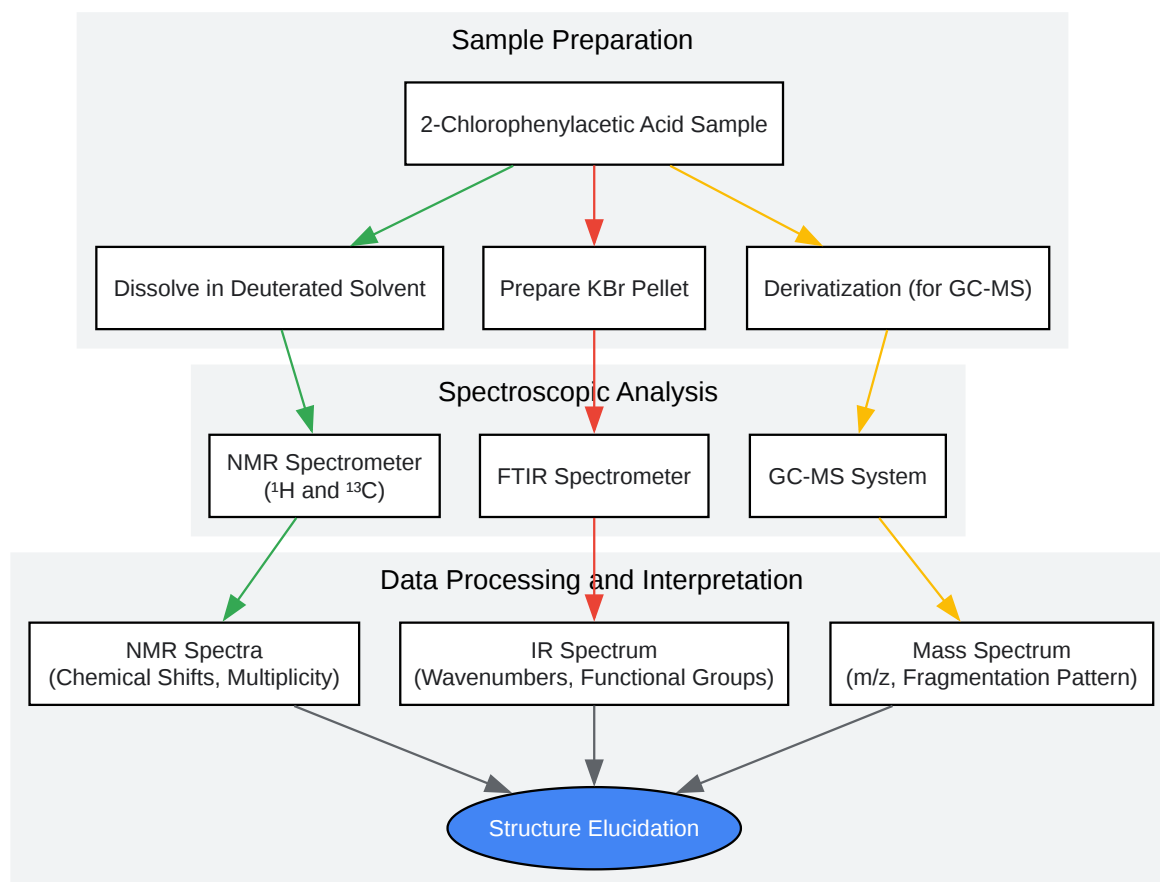
- Derivatization (Esterification): To increase volatility for Gas Chromatography (GC), the carboxylic acid group is often converted to an ester. This can be achieved by reacting the

sample with a derivatizing agent such as  $\text{BF}_3$ -methanol or by silylation with a reagent like BSTFA.

- **Sample Injection:** A small volume (typically 1  $\mu\text{L}$ ) of the derivatized sample solution is injected into the GC inlet.
- **Gas Chromatography:** The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.
- **Mass Spectrometry:** As the components elute from the GC column, they enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer scans a mass range (e.g.,  $m/z$  40-400) to detect the molecular ion and fragment ions.

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Chlorophenylacetic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Chlorophenylacetic Acid**.

- To cite this document: BenchChem. [Spectroscopic Data of 2-Chlorophenylacetic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042575#2-chlorophenylacetic-acid-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b042575#2-chlorophenylacetic-acid-spectroscopic-data-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)